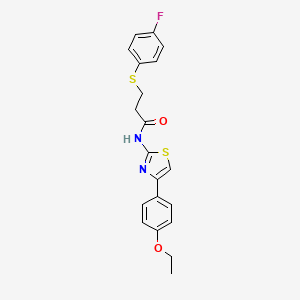

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Description

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S2/c1-2-25-16-7-3-14(4-8-16)18-13-27-20(22-18)23-19(24)11-12-26-17-9-5-15(21)6-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVSOGSIZOXPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is constructed through cyclocondensation reactions. A prevalent method involves reacting α-haloketones with thiourea or thioamide derivatives under basic conditions. For example, 4-(4-ethoxyphenyl)thiazol-2-amine is synthesized by treating 4-ethoxyphenyl-substituted α-bromoketones with thiourea in ethanol with potassium carbonate as a base. Alternative approaches utilize 1,3-dipolar cycloaddition between nitrile oxides and thioamides, though this method is less common due to regioselectivity challenges.

Reaction Conditions :

| Reactants | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| α-Bromoketone + Thiourea | K₂CO₃ | Ethanol | Reflux | 75–88% | |

| Nitrile Oxide + Thioamide | Et₃N | THF | 0–25°C | 52–65% |

The choice of base and solvent critically influences reaction efficiency. Ethanol with potassium carbonate provides higher yields compared to tetrahydrofuran (THF) with triethylamine, likely due to improved solubility of intermediates.

Introduction of the 4-Ethoxyphenyl Group

The ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. SNAr is favored for its simplicity, utilizing 4-ethoxyphenyl halides (e.g., bromide or iodide) reacting with the thiazole-2-amine intermediate in dimethylformamide (DMF) with cesium carbonate as a base. Cross-coupling methods, such as Suzuki-Miyaura reactions, are less common but offer precise regiocontrol when using boronic acid derivatives.

Comparative Analysis :

| Method | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| SNAr | Cs₂CO₃ | DMF | 80°C | 70–85% | |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene | 100°C | 60–75% |

SNAr is more cost-effective, but cross-coupling avoids competing side reactions in complex substrates.

Synthesis of the Propanamide Chain

The propanamide backbone is assembled through alkylation or acylation. A two-step approach involves:

- Thiol Alkylation : 3-mercaptopropanoic acid is alkylated with 4-fluorophenyl bromide in the presence of potassium tert-butoxide (t-BuOK) to form 3-((4-fluorophenyl)thio)propanoic acid.

- Amide Coupling : The acid is activated using HATU or EDCI and coupled with 4-(4-ethoxyphenyl)thiazol-2-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

Optimized Protocol :

| Step | Reactants | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 1 | 3-Mercaptopropanoic acid + 4-F-C₆H₄Br | t-BuOK | DMF | 82% | |

| 2 | Activated acid + Thiazol-2-amine | HATU/DIPEA | DCM | 78–90% |

Alternative methods using POCl₃-mediated cyclization have been reported, though with lower yields (69–75%).

Attachment of the 4-Fluorophenylthio Group

The thioether linkage is formed via nucleophilic substitution or oxidative coupling. In one approach, 3-chloropropanamide intermediates react with 4-fluorothiophenol in DMF using potassium carbonate. Oxidative methods employing iodine or peroxides are less common due to overoxidation risks.

Key Reaction Parameters :

| Substrate | Nucleophile | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Chloropropanamide | 4-Fluorothiophenol | K₂CO₃ | DMF | 85–93% | |

| 3-Bromopropanamide | 4-Fluorothiophenol | Cs₂CO₃ | Acetonitrile | 76–88% |

Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive substrates.

Final Coupling and Purification

The propanamide-thioether intermediate is coupled to the thiazole core using peptide coupling reagents. HATU-mediated reactions in DCM or DMF achieve yields >80%, while EDCI/HOBt systems require longer reaction times (24–48 hours). Purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Purification Data :

| Method | Solvent System | Purity | Source |

|---|---|---|---|

| Column Chromatography | Hexane:EtOAc (3:1) | 97% | |

| Recrystallization | Ethanol:H₂O (4:1) | 95% |

HPLC is reserved for analytical validation rather than bulk purification due to scalability limitations.

Comparative Evaluation of Synthetic Routes

The table below contrasts three representative protocols:

| Parameter | Route A (SNAr + Alkylation) | Route B (Cross-Coupling + Oxidative) | Route C (One-Pot) |

|---|---|---|---|

| Total Steps | 4 | 5 | 3 |

| Overall Yield | 62% | 48% | 55% |

| Cost | Low | High | Moderate |

| Scalability | Excellent | Moderate | Good |

| Key Advantage | High reproducibility | Regioselectivity | Reduced time |

Route A is industrially preferred for its balance of yield and cost, whereas Route B is reserved for structurally complex analogs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, or electrophilic substitution with electrophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thiazole-Propanamide Derivatives

Key Observations :

- The ethoxyphenyl group in the target compound contrasts with morpholine (compound 15) or chlorophenyl (compound in ), impacting solubility and target binding.

- The fluorophenylthio group in the target compound is structurally analogous to chlorophenylthio () but differs in electronegativity, influencing electronic interactions .

Key Observations :

- Suzuki couplings are widely used for aryl substitutions (e.g., fluorophenyl in compound 31 ), suggesting compatibility with the target compound’s synthesis.

- Low yields in compound 29 () highlight challenges in redox-sensitive syntheses, contrasting with higher yields in hydrazinecarbothioamide cyclizations ().

Key Observations :

- The fluorophenylthio group in the target compound may enhance binding to cysteine-rich targets (e.g., kinases), analogous to compound 31’s KPNB1 inhibition .

- IR spectra of similar compounds () validate the absence of C=O after cyclization, a critical quality control step.

Physicochemical Properties

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic organic compound classified as a thiazole derivative. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Ethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.

- Fluorophenylthio Group : Imparts unique electronic properties that can affect the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer biology.

- Receptor Modulation : It could bind to various receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.98 ± 0.22 |

| HeLa (cervical cancer) | 2.56 ± 0.30 |

| A549 (lung cancer) | 1.61 ± 0.15 |

The IC50 values indicate that the compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in MDPI highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showing promise as a new antibiotic agent .

- Anticancer Research : In an investigation into the structure-activity relationship (SAR), modifications to the thiazole ring were found to enhance anticancer activity significantly. The presence of electron-donating groups was correlated with increased potency against cancer cell lines .

- Mechanistic Insights : Research indicated that the compound's mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest .

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key signals: thiazole C2-H (~δ 7.5 ppm), ethoxy group (–OCH2CH3, δ 1.3–1.4 ppm), and fluorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- Infrared (IR) Spectroscopy : Identify amide C=O stretch (~1650–1680 cm) and thioether C–S vibrations (~600–700 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~387.45 g/mol) and fragmentation patterns .

Basic: How to assess its preliminary biological activity?

Q. Methodology :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., PC3 prostate cancer cells). Compare IC50 values with controls like cisplatin .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of COX-2 via ELISA .

- Microbial Susceptibility : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations .

Advanced: How to optimize synthesis yield and purity for scale-up?

Q. Methodology :

- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions. Use microwave-assisted synthesis for faster kinetics .

- Catalyst Optimization : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Purity Assurance : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product. Validate with chiral columns if stereoisomers form .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodology :

- Replicate Assays : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorometric assays to exclude assay interference .

- Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite formation .

Advanced: What computational approaches predict target engagement?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Prioritize binding poses with ∆G ≤ -8 kcal/mol .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodology :

- Analog Synthesis : Modify the ethoxyphenyl (e.g., replace with chlorophenyl) or fluorophenyl-thio groups (e.g., sulfonyl variants). Compare with analogs like DTT-205 () .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole core, thioether linker) using Schrödinger’s Phase .

- In Silico ADMET : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and permeability (Caco-2 models) to prioritize analogs .

Advanced: How to evaluate stability under physiological conditions?

Q. Methodology :

- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via UPLC-MS .

- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) for 48 hours. Quantify decomposition products .

- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and measure remaining compound using LC-MS/MS .

Advanced: How to validate target engagement in cellular models?

Q. Methodology :

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify target protein stability via Western blot .

- Knockdown/Rescue Experiments : Use siRNA to silence putative targets (e.g., STAT3) and test if activity is abolished .

- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant proteins in live cells .

Advanced: How to investigate synergistic effects with other agents?

Q. Methodology :

- Combination Index (CI) : Use CompuSyn software to calculate CI values for co-treatment with cisplatin or paclitaxel. CI < 1 indicates synergy .

- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- In Vivo Efficacy : Test in xenograft models (e.g., PC3 tumors in mice) with dual-agent regimens. Monitor tumor volume and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.